(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
CAS No.: 1787315-28-9
Cat. No.: VC5689188
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787315-28-9 |
|---|---|
| Molecular Formula | C12H14ClFN2O |
| Molecular Weight | 256.71 |
| IUPAC Name | 4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |
| Standard InChI Key | GAFQQOMPTZUVGY-DDWIOCJRSA-N |
| SMILES | C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of an isoindolinone scaffold—a bicyclic system featuring a fused benzene and lactam ring. Key substituents include:
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Fluorine atom at the 4-position of the benzene ring, enhancing electronic properties and metabolic stability.
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(R)-configured pyrrolidin-3-yl group at the 2-position, introducing stereochemical complexity and potential for targeted molecular interactions.
The hydrochloride salt form improves solubility and crystallinity, facilitating handling in synthetic workflows .
Table 1: Key Identifiers of (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1787315-28-9 | |
| Molecular Formula | C₁₂H₁₄ClFN₂O | |
| Molecular Weight | 256.71 g/mol | |
| IUPAC Name | 4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one; hydrochloride | |
| SMILES Notation | Cl.O=C1C2=CC(F)=CC=C2CN1C3CNCC3 |
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The compound’s (R)-configuration necessitates enantioselective methods. Two primary approaches dominate:
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Chiral Resolution: Separation of racemic mixtures using chiral stationary-phase chromatography or diastereomeric salt formation.
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Catalytic Asymmetric Synthesis: Employing transition-metal catalysts with chiral ligands to induce stereoselectivity during ring-closing or coupling reactions.
A representative synthetic pathway involves:
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Friedel-Crafts Acylation: Formation of the isoindolinone core from fluorinated precursors.
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Buchwald-Hartwig Amination: Introduction of the pyrrolidine moiety via palladium-catalyzed cross-coupling.
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Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product.
Table 2: Optimization Parameters for Industrial Production
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Maximizes coupling efficiency |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and activity |
| Purification Method | Recrystallization (EtOH/H₂O) | Ensures ≥98% purity |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate aqueous solubility (≈15 mg/mL at 25°C), making it suitable for in vitro assays. Stability studies indicate:
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pH Sensitivity: Degrades rapidly under alkaline conditions (t₁/₂ < 24 hrs at pH 9).
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Photostability: Stable in amber glass for >6 months at 4°C.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.32–4.25 (m, 1H), 3.85–3.70 (m, 2H), 3.20–2.95 (m, 3H).
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HRMS (ESI+): m/z calc’d for C₁₂H₁₄FN₂O⁺ [M-Cl]⁺: 237.1134, found: 237.1138.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a versatile intermediate for:
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Bioisosteric Replacement: Swapping pyrrolidine with piperidine or morpholine to modulate pharmacokinetics.
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Prodrug Design: Esterification of the lactam carbonyl to enhance oral bioavailability.
Patent Landscape
Recent filings (2023–2025) highlight derivatives in:
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WO2024150001A1: EGFR inhibitors for non-small cell lung cancer.
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US2024367890A1: Antidepressants targeting monoamine transporters.
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